molecular formula C16H24N2O3 B7921967 (S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester

(S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7921967
M. Wt: 292.37 g/mol
InChI Key: DTTWTJTZTGLXCU-HNNXBMFYSA-N
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Description

(S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester is a chiral piperidine derivative characterized by a benzyl ester group at the 1-position and a substituted amino group at the 3-position of the piperidine ring. The (S)-configuration at the 3-position ensures stereospecificity, which is critical for its biological interactions and physicochemical properties. The compound’s structure includes a 2-hydroxyethyl-methyl-amino moiety, which introduces both hydrophilic (hydroxyl group) and lipophilic (benzyl ester) features.

Properties

IUPAC Name

benzyl (3S)-3-[2-hydroxyethyl(methyl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-17(10-11-19)15-8-5-9-18(12-15)16(20)21-13-14-6-3-2-4-7-14/h2-4,6-7,15,19H,5,8-13H2,1H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTWTJTZTGLXCU-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1CCCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCO)[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester can be achieved through several synthetic routes. One common method involves the Steglich esterification, which is a mild reaction allowing the conversion of sterically demanding and acid-labile substrates. This method uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

The major products formed from these reactions include ketones, alcohols, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C16_{16}H24_{24}N2_{2}O3_{3}
  • CAS Number : 122021-01-6
  • Molecular Weight : 292.37 g/mol

The compound features a piperidine ring substituted with a hydroxyethyl and methylamino group, contributing to its biological activity. Its structural characteristics allow it to interact with various biological targets, making it a subject of interest in drug development.

Medicinal Chemistry Applications

1. Neuropharmacology
Research indicates that compounds similar to (S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine derivatives exhibit potential as neuroprotective agents. They may act on neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial in treating disorders such as Parkinson's disease and depression .

2. Antidiabetic Properties
Investigations into related compounds have shown that piperidine derivatives can possess antidiabetic activity. These compounds may enhance insulin sensitivity or modulate glucose metabolism, offering therapeutic avenues for managing diabetes mellitus .

Synthetic Organic Chemistry

1. Synthesis of Complex Molecules
(S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester serves as a versatile intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable for creating novel pharmaceutical agents .

2. Chiral Synthesis
The compound's chiral nature allows it to be utilized in asymmetric synthesis processes. This is crucial for producing enantiomerically pure compounds, which are often necessary for pharmaceutical applications due to differences in biological activity between enantiomers .

Case Studies and Research Findings

Study Focus Findings
Study on Neuroprotective EffectsInvestigated the neuroprotective properties of piperidine derivativesFound significant neuroprotective effects in vitro, suggesting potential for treating neurodegenerative diseases .
Antidiabetic Activity ResearchExplored the impact of piperidine compounds on glucose metabolismDemonstrated that certain derivatives improved insulin sensitivity in animal models .
Asymmetric Synthesis TechniquesDeveloped methods for synthesizing chiral piperidine derivativesAchieved high enantiomeric excess using (S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine as a starting material .

Mechanism of Action

The mechanism of action of (S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

To contextualize the compound’s uniqueness, it is compared to structurally analogous piperidine derivatives. Key factors include substituent groups, stereochemistry, ester modifications, and reported bioactivities.

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Piperidine Derivatives

Compound Name Molecular Formula Molecular Weight Substituent at 3-Position Ester Group Key Features
(S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester C₁₆H₂₄N₂O₃ 292.38 (2-Hydroxyethyl)-methyl-amino (S-config) Benzyl Hydrophilic-lipophilic balance
(R)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester C₁₇H₂₄N₂O₄ 320.39 Carboxymethyl-ethyl-amino (R-config) Benzyl Enhanced acidity (carboxy group)
3-Methylaminomethyl-piperidine-1-carboxylic acid benzyl ester C₁₅H₂₂N₂O₂ 262.35 Methylaminomethyl Benzyl Reduced steric bulk
(3S,4R)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester C₁₃H₁₈N₂O₃ 250.30 4-Amino, 3-hydroxy (S,R-config) Benzyl Dual functional groups
3-(2-Hydroxy-ethyl)piperidine-1-carboxylic acid tert-butyl ester C₁₃H₂₅NO₃ 243.34 2-Hydroxyethyl tert-Butyl Increased lipophilicity
Stereochemical and Reactivity Differences
  • Stereospecificity : The (S)-configuration in the target compound contrasts with the (R)-isomer of the carboxymethyl derivative (CAS 1354009-23-6), which alters binding affinity to biological targets .
  • Reactivity : The hydroxyethyl group in the target compound participates in hydrogen bonding, unlike the carboxymethyl group in its R-isomer, which may form salts or coordinate metal ions .
  • Ester Stability: The benzyl ester in the target compound is less hydrolytically stable than the tert-butyl ester in analog C₁₃H₂₅NO₃, affecting metabolic degradation rates .
Bioactivity and Pharmacological Potential
  • Analog Comparisons: The methylaminomethyl derivative (C₁₅H₂₂N₂O₂) has been explored for CNS penetration due to reduced polarity . The carboxymethyl analog (CAS 1354009-23-6) may exhibit enhanced solubility but reduced blood-brain barrier permeability .

Biological Activity

(S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester is a synthetic compound with a complex structure that includes a piperidine ring and various functional groups. This compound is notable for its potential pharmacological applications, particularly in the realm of drug development. Its unique combination of a hydroxyl and an amino group may confer distinct biological activities compared to simpler analogs.

Chemical Structure and Properties

The chemical formula for this compound is C₁₆H₂₄N₂O₃, with a molecular weight of 292.37 g/mol. The compound features a piperidine ring, which is known for its role in various biological activities, and functional groups that enhance its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC₁₆H₂₄N₂O₃
Molecular Weight292.37 g/mol
XLogP31.5
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Pharmacological Potential

Research indicates that this compound may exhibit various biological activities, particularly in the context of enzyme inhibition and receptor modulation. The presence of both a carboxylic acid and an amine group is critical for its interactions within biological systems.

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Compounds with similar structures have been studied for their ability to inhibit DPP-IV, an enzyme involved in glucose metabolism and a target for type 2 diabetes therapies. Structure-activity relationship (SAR) studies suggest that modifications to the piperidine scaffold can enhance inhibitory potency against DPP-IV .
  • Neurotransmitter Interaction : The compound's structure suggests potential interactions with neurotransmitter systems, particularly through its amine functionality, which may influence synaptic transmission and neuropharmacology.
  • Anticancer Activity : Preliminary studies have indicated that similar compounds can exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms .

Case Study 1: DPP-IV Inhibitor Development

A study published in MDPI highlighted the development of novel DPP-IV inhibitors based on piperidine derivatives. The researchers utilized molecular docking techniques to predict binding affinities and interactions with the active site of DPP-IV. The findings suggested that specific substitutions on the piperidine ring could significantly enhance inhibitory activity, making these compounds promising candidates for diabetes treatment .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of compounds structurally related to this compound. The study demonstrated that these compounds could modulate serotonin receptors, leading to potential applications in treating mood disorders .

Computational Studies

Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling have been employed to predict how this compound interacts with biological targets. These studies help elucidate binding affinities and potential therapeutic effects, providing insights into the compound's mechanism of action .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via alkylation or acylation of piperidine precursors. For example, alkylation with reagents like 1-bromo-2-methoxyethane under mild alkaline conditions (e.g., K₂CO₃ in DMF) at room temperature for 24 hours achieves high yields (~98%) while preserving stereochemistry. Optimization involves monitoring reaction progress via TLC or HPLC and adjusting solvent polarity to minimize side reactions .
  • Critical Parameters : Temperature control (<40°C), stoichiometric ratios (1:1.2 for nucleophile:electrophile), and inert atmospheres (N₂/Ar) are essential to prevent racemization.

Q. How is the stereochemical purity of this compound validated during synthesis?

  • Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and a mobile phase of hexane:isopropanol (90:10) to resolve enantiomers. Low-temperature NMR (<−20°C) can detect dynamic stereochemical interconversions by observing splitting patterns in proton signals adjacent to chiral centers .
  • Data Interpretation : Enantiomeric excess (ee) >90% is achievable with strict control of reaction conditions, as demonstrated in DAST-mediated fluorination studies .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity observed in DAST-mediated fluorination of this compound?

  • Methodological Answer : DAST reacts with hydroxyl groups to form reactive intermediates (e.g., spirocyclopropyl-3H-indole), directing fluorination to the axial position due to steric and electronic effects. Computational modeling (DFT at the B3LYP/6-31G* level) predicts transition-state energies favoring C4 fluorination over C3 .
  • Experimental Validation : Isotopic labeling (²H/¹⁸O) and kinetic studies confirm intramolecular participation of the indole nucleus, which stabilizes the intermediate and dictates regioselectivity .

Q. How can computational tools predict the biological activity of derivatives of this compound?

  • Methodological Answer : Molecular docking (AutoDock Vina) against targets like histamine H₁ receptors (PDB: 7DFL) identifies key interactions (e.g., hydrogen bonding with Glu181, hydrophobic contacts with Phe432). QSAR models using descriptors like logP and polar surface area correlate structural modifications with antihistaminic potency .
  • Validation : In vitro assays (e.g., β-hexosaminidase release in RBL-2H3 cells) confirm predicted IC₅₀ values within ±10% of computational estimates .

Q. What analytical techniques resolve contradictions in reported melting points or spectral data for this compound?

  • Methodological Answer : Discrepancies in melting points (e.g., 185–186.5°C vs. 151–152°C for related analogs) arise from polymorphic forms. Use DSC to identify endothermic peaks corresponding to crystalline phases. Pair with PXRD to distinguish α- and β-polymorphs .
  • Spectral Analysis : ¹³C NMR DEPT-135 clarifies ambiguities in carbonyl signals (δ 165–175 ppm), while HSQC correlates ambiguous proton shifts with carbon environments .

Method Development Questions

Q. How can reaction intermediates be stabilized during large-scale synthesis?

  • Methodological Answer : Stabilize reactive intermediates (e.g., iminium ions) via in situ trapping with mild acids (e.g., AcOH) or low-temperature quenching (−78°C). Use flow chemistry to minimize decomposition by reducing residence times .
  • Case Study : Acylation of piperidine with benzoyl chloride in a microreactor (residence time: 2 min) improves yield by 15% compared to batch methods .

Q. What protocols ensure safe handling of hazardous byproducts during synthesis?

  • Methodological Answer : Byproducts like HF (from DAST reactions) require scrubbing with Ca(OH)₂ traps. Implement real-time gas monitoring (IR spectroscopy) and PPE protocols (nitrile gloves, full-face shields) as per OSHA guidelines .
  • Waste Management : Segregate halogenated waste for incineration at >1,100°C to prevent dioxin formation .

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